2-[2-chloro-4-(methoxycarbonyl)phenyl]acetic acid
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Overview
Description
2-[2-chloro-4-(methoxycarbonyl)phenyl]acetic acid is an organic compound with a molecular formula of C10H9ClO4. It is characterized by the presence of a chloro group, a methoxycarbonyl group, and a phenyl ring attached to an acetic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-4-(methoxycarbonyl)phenyl]acetic acid typically involves the esterification of dicarboxylic acids followed by chlorination and methoxycarbonylation. One common method starts with the esterification of a suitable dicarboxylic acid, followed by chlorination using thionyl chloride or phosphorus pentachloride. The resulting chloro derivative is then subjected to methoxycarbonylation using dimethyl carbonate or methyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The process involves the use of automated reactors where the esterification, chlorination, and methoxycarbonylation steps are carried out sequentially. The use of catalysts and optimized reaction conditions helps in achieving efficient production on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-[2-chloro-4-(methoxycarbonyl)phenyl]acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxycarbonyl group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form alcohols or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products
Substitution: Amino or thio derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohols or aldehydes.
Scientific Research Applications
2-[2-chloro-4-(methoxycarbonyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-chloro-4-(methoxycarbonyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxycarbonyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-methoxycarbonylphenylboronic acid: Similar in structure but contains a boronic acid group instead of an acetic acid moiety.
2-methyl-4-chlorophenoxy acetic acid: Similar in structure but contains a phenoxy group instead of a phenyl group.
Uniqueness
2-[2-chloro-4-(methoxycarbonyl)phenyl]acetic acid is unique due to the presence of both chloro and methoxycarbonyl groups on the phenyl ring, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry .
Properties
CAS No. |
1324054-63-8 |
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Molecular Formula |
C10H9ClO4 |
Molecular Weight |
228.63 g/mol |
IUPAC Name |
2-(2-chloro-4-methoxycarbonylphenyl)acetic acid |
InChI |
InChI=1S/C10H9ClO4/c1-15-10(14)7-3-2-6(5-9(12)13)8(11)4-7/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
BQYYKGJDXJRUEN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CC(=O)O)Cl |
Purity |
95 |
Origin of Product |
United States |
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